N-(4-fluorophenyl)-3-propoxybenzamide
Description
N-(4-fluorophenyl)-3-propoxybenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 3-propoxy group and an N-linked 4-fluorophenyl moiety. Fluorinated benzamides are often explored for their enhanced metabolic stability, bioavailability, and target affinity due to fluorine’s electronegativity and small atomic radius . The propoxy chain at the 3-position may influence solubility and membrane permeability, distinguishing it from shorter alkoxy or halogenated analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWIQRLOLVMSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-propoxybenzamide typically involves the reaction of 4-fluoroaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar steps but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen Substitution Effects
Fluorine substitution on the phenyl ring is a common strategy to optimize bioactivity. Evidence from N-(4-halophenyl)maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide and N-(4-iodophenyl)maleimide) reveals that halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For instance:
| Compound | IC50 (μM) | Halogen Size (Å) |
|---|---|---|
| N-(4-fluorophenyl)maleimide | 5.18 | 1.47 |
| N-(4-iodophenyl)maleimide | 4.34 | 1.98 |
This suggests that electronic effects (e.g., electronegativity) rather than steric factors dominate activity in fluorophenyl-substituted compounds . By analogy, the 4-fluorophenyl group in N-(4-fluorophenyl)-3-propoxybenzamide likely enhances target engagement through electron-withdrawing effects rather than steric bulk.
Substituent Position and Chain Length
The 3-propoxy group distinguishes this compound from analogs with shorter alkoxy chains or different substitution patterns:
- N-(3-methoxypropyl)-N’-isopropyltriazinediamine (methoprotryne): A pesticide with a methoxypropyl chain, highlighting how alkoxy chain length and nitrogen substitution dictate agrochemical vs. pharmaceutical applications .
Functional Group Comparisons
- Pesticide Analogs : Compounds like flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) share a benzamide backbone but incorporate trifluoromethyl groups for agrochemical activity. The absence of a trifluoromethyl group in this compound may limit pesticidal utility but enhance suitability for therapeutic targets .
- Chromenone Derivatives: Example 53 in describes a fluorophenyl-chromenone hybrid with a pyrazolopyrimidine group, demonstrating how fused heterocycles expand biological targeting compared to simpler benzamides .
Key Research Findings and Implications
- Halogen Flexibility : Fluorine can be replaced with larger halogens (e.g., iodine) without significant loss of activity, enabling modular design .
- Alkoxy Chain Optimization : The 3-propoxy group may balance lipophilicity and solubility better than shorter chains (e.g., methoxy) .
- Therapeutic Potential: Structural parallels to non-toxic fluorinated benzamides suggest promise in drug discovery, particularly for enzyme inhibition or chemoprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
